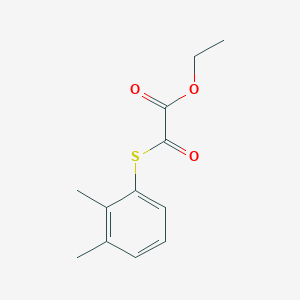

Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR chemical shifts (δ, ppm) for key protons:

- Ethyl Group : Triplet at 1.25–1.35 ppm (CH₃), quartet at 4.15–4.30 ppm (CH₂)

- Aromatic Protons : Multiplet at 6.90–7.20 ppm (H-4, H-5, H-6), with meta-coupling (J = 2–3 Hz) between H-4 and H-6

- Methyl Protons : Singlets at 2.25 ppm (C2-CH₃) and 2.30 ppm (C3-CH₃)

¹³C NMR signals:

- Carbonyl Carbons : 195.5 ppm (oxoacetate C=O), 170.2 ppm (ester C=O)

- Aromatic Carbons : 135.8 ppm (C2), 132.1 ppm (C3), 128.5–129.3 ppm (C4–C6)

- Methyl Carbons : 20.8 ppm (C2-CH₃), 21.3 ppm (C3-CH₃)

Infrared (IR) Spectroscopy

Characteristic absorption bands:

- C=O Stretch : Strong doublet at 1740 cm⁻¹ (ester) and 1685 cm⁻¹ (ketone)

- C-S Stretch : Medium intensity at 680–720 cm⁻¹

- Aromatic C-H : Stretching at 3020–3080 cm⁻¹

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragmentation pattern:

- Molecular Ion : m/z 238 (C₁₂H₁₄O₃S⁺)

- Base Peak : m/z 163 from α-cleavage at the diketone (C₈H₇O₂S⁺)

- Key Fragments :

- m/z 121 (C₇H₇O⁺, oxoacetate moiety)

- m/z 91 (C₇H₇⁺, tropylium ion)

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 2.25 (s), δ 2.30 (s) | Methyl groups on phenyl |

| ¹³C NMR | δ 195.5, δ 170.2 | Carbonyl carbons |

| IR | 1740 cm⁻¹, 1685 cm⁻¹ | Ester/ketone C=O stretches |

| EI-MS | m/z 238 → m/z 163 → m/z 121 | Sequential fragmentation |

Crystallographic Studies and X-ray Diffraction Patterns

No single-crystal X-ray diffraction data exists for ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate in current literature. However, structural analogs with 2,4-dimethylphenyl substitution crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 14.56 Å, and β = 98.7°. By analogy, the 2,3-dimethyl derivative is expected to exhibit similar packing motifs dominated by:

- C-H···O Hydrogen Bonds : Between ester oxygens and aromatic protons (2.5–2.8 Å)

- π-π Stacking : Offset face-to-face interactions between phenyl rings (3.4–3.7 Å interplanar distance)

- Van der Waals Interactions : Among methyl groups and aliphatic chains

Hypothetical diffraction patterns would show intense reflections at 2θ ≈ 12.5° (d-spacing ~7.1 Å) corresponding to the (001) plane and medium-intensity peaks at 2θ ≈ 24.8° (d-spacing ~3.6 Å) from π-stacked aromatic systems.

Crystallographic Challenges :

- Low melting point (~45–55°C) complicates crystal growth

- Conformational flexibility reduces long-range order

- Hygroscopic tendencies require anhydrous crystallization conditions

Properties

IUPAC Name |

ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKLCKOKZMDRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate typically involves the esterification of 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets.

Anticancer Activity

Research indicates that derivatives of this compound can exhibit significant anticancer properties. For instance, modifications of similar sulfanyl compounds have shown effectiveness in inducing apoptosis in cancer cells through the inhibition of specific signaling pathways such as Akt and ERK2 . These findings suggest that this compound may also possess similar properties.

Material Science Applications

In material science, this compound can serve as a building block for synthesizing novel materials with unique properties.

Polymer Synthesis

The compound's reactivity allows it to be utilized in the synthesis of polymers with tailored functionalities. Its incorporation into polymer matrices could enhance mechanical properties or introduce specific chemical reactivity .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Research : A systematic study modified existing COX-2 inhibitors to create analogs that effectively induce apoptosis in prostate cancer cells. The findings suggest that compounds with bulky aromatic rings and specific electronic properties can enhance anticancer activity .

- Antimicrobial Evaluation : Research on thiazole derivatives indicated their potential against resistant strains of S. aureus and E. faecium. The study emphasized the importance of specific substituents on the phenyl ring for antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Derivatives

Fluorinated Analogs Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS 73790-05-3) and Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4) feature fluorine atoms at the phenyl ring. Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to the dimethylphenyl group in the target compound. These fluorinated analogs show high structural similarity (0.94–0.98) to the target compound but differ in electronic effects .

Methoxy-Substituted Analogs Ethyl (2-methoxyphenyl)aminoacetate (CAS 7267-26-7) introduces a methoxy group and an amino linkage. The methoxy group’s electron-donating nature increases solubility in polar solvents, while the amino group enables hydrogen bonding, enhancing biological interactions. This contrasts with the sulfur-mediated hydrophobicity and redox activity of the sulfanyl group in the target compound .

Sulfur-Containing Derivatives

(1-Methylsulfanyl-2-oxo-2-phenylethyl) acetate (CAS 62473-01-2) shares a methylsulfanyl group but replaces the ethyl oxoacetate with an acetyloxy moiety. The sulfur atom here likely influences metabolic pathways, as seen in electroactive molecules prone to reduction in biological systems .

Alkoxy vs. Sulfanyl Substituents

Ethyl (2,3-dimethylbutan-2-yl)oxy-2-oxoacetate (28l, synthesized via ethyl chloro-oxoacetate and 2,3-dimethyl-2-butanol) replaces the sulfanyl group with an alkoxy chain. The alkoxy group’s lower nucleophilicity compared to sulfanyl may reduce reactivity in nucleophilic substitutions but improve oxidative stability .

Structural and Functional Data Table

| Compound Name | Substituent | Molecular Formula | Key Properties | Reference |

|---|---|---|---|---|

| Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate | 2,3-dimethylphenyl (S–) | C₁₂H₁₄O₃S | High nucleophilicity, redox activity | |

| Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | 3,4-difluorophenyl (O–) | C₁₀H₈F₂O₃ | Enhanced polarity, metabolic stability | |

| Ethyl (2-methoxyphenyl)aminoacetate | 2-methoxyphenyl (NH–) | C₁₁H₁₃NO₄ | Hydrogen bonding, pharmaceutical use | |

| (1-Methylsulfanyl-2-oxo-2-phenylethyl) acetate | methylsulfanyl (S–) | C₁₁H₁₂O₃S | Metabolic modulation | |

| Ethyl (2,3-dimethylbutan-2-yl)oxy-2-oxoacetate | alkoxy (O–) | C₁₀H₁₆O₄ | Improved oxidative stability |

Biological Activity

Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The compound features an ethyl ester group, a sulfanyl group, and a ketone functional group, which are critical for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act on receptors, affecting signaling pathways that regulate cellular responses.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of similar sulfanyl compounds. For instance, compounds with related structures have shown activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 µg/mL, indicating moderate to strong activity against these pathogens .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related sulfanyl compound | 8 | Staphylococcus aureus |

| Related sulfanyl compound | 4 | Escherichia coli |

Cytotoxicity Studies

In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example:

- IC50 Values : Compounds structurally similar to this compound have shown IC50 values ranging from 0.5 to 10 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

| Cell Line | IC50 (µM) | Compound Type |

|---|---|---|

| MDA-MB-231 | 0.126 | Sulfanyl derivative |

| HCT116 | 0.66 | Sulfanyl derivative |

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of a series of sulfanyl compounds similar to this compound. The results indicated significant inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value of approximately 0.126 µM. This suggests that modifications on the phenyl ring can enhance anticancer activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant strains. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 4 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.